![molecular formula C17H17N5O2 B2639305 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 478519-38-9](/img/structure/B2639305.png)
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide
Vue d'ensemble
Description
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C17H17N5O
- SMILES Notation: CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)O
This indicates a complex arrangement that includes a benzotriazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, studies have shown that various benzotriazole derivatives can inhibit the growth of bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Bacillus subtilis | 15 |
This compound | Escherichia coli | 12 |
This compound | Pseudomonas fluorescens | 14 |
These results indicate a promising antibacterial profile, suggesting that the compound could be further explored for therapeutic applications in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, the compound's potential anticancer activity has been investigated. Benzotriazole derivatives have shown effectiveness against various cancer cell lines. For example, studies have reported that certain derivatives induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
Case Study: Cancer Cell Line Testing
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The findings were as follows:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
At a concentration of 50 µM, the compound reduced cell viability by approximately 70%, indicating significant cytotoxicity against MCF-7 cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the benzotriazole ring may facilitate interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways related to growth and proliferation.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis: By promoting oxidative stress, it may trigger apoptotic pathways in cancer cells.
- Interference with DNA Replication: Potential interactions with DNA could disrupt replication processes in rapidly dividing cells.
Applications De Recherche Scientifique
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives against various pathogens, including the Herpes Simplex Virus type 1 (HSV-1). A study demonstrated that derivatives of benzotriazole exhibited significant binding affinity to glycoprotein B of HSV-1, indicating their potential as antiviral agents. The synthesized compounds showed higher inhibitory activity compared to standard antiviral drugs like acyclovir .
Antimicrobial Activity
Benzotriazoles, including the target compound, have been evaluated for antimicrobial properties. Research indicates that modifications in the benzotriazole structure can enhance antibacterial activity against various strains of bacteria. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting their utility in treating resistant infections .
Antioxidant Properties
The antioxidant activity of benzotriazole derivatives has also been investigated. These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases. The introduction of hydroxyl groups into the benzotriazole structure appears to enhance this property significantly .
Case Study 1: Antiviral Efficacy
In a study focused on synthesizing 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazides, researchers found that certain derivatives exhibited strong antiviral activity against HSV-1. Molecular docking studies revealed that these compounds had a higher binding affinity compared to traditional antiviral agents .
Case Study 2: Antimicrobial Screening
Another investigation into 1H-benzotriazol derivatives demonstrated their effectiveness against multiple bacterial strains. The study emphasized that structural modifications could lead to enhanced antimicrobial properties, making them promising candidates for developing new antibiotics .
Case Study 3: Antioxidant Activity Assessment
Research assessing the antioxidant properties of various benzotriazole derivatives indicated that they could significantly reduce oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .
Propriétés
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12(13-6-2-5-9-16(13)23)18-20-17(24)10-11-22-15-8-4-3-7-14(15)19-21-22/h2-9,23H,10-11H2,1H3,(H,20,24)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRJUQRSAPQSRB-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478519-38-9 | |
Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(2-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.